7-Fluoroquinoxalin-6-amine
Overview
Description
7-Fluoroquinoxalin-6-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of a fluorine atom at the 7th position and an amine group at the 6th position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinoxalin-6-amine typically involves the condensation of 3-chloro-4-fluoroaniline with 1,2-diketones. One common method includes the protection of the amino group of 3-chloro-4-fluoroaniline via acetylation to form an intermediate, which is then subjected to cyclization with 1,2-diketones under acidic or basic conditions . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of alternative reaction media like ionic liquids, are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroquinoxalin-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations, while substitution reactions can yield various substituted quinoxalines.
Scientific Research Applications
7-Fluoroquinoxalin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoroquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial DNA synthesis by binding to DNA gyrase and topoisomerase IV, stabilizing DNA strand breaks and blocking the replication fork . This leads to the cytotoxicity of the compound and the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds, such as ciprofloxacin and ofloxacin, also contain a fluorine atom and exhibit similar antimicrobial activities.
Quinoxaline Derivatives: Compounds like 6-chloro-7-fluoroquinoxaline share structural similarities and biological activities with 7-Fluoroquinoxalin-6-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
7-fluoroquinoxalin-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSNXDWTKWAURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669241 | |
Record name | 7-Fluoroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920034-10-2 | |
Record name | 7-Fluoroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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